REACTION_SMILES
|
[F:1][c:2]1[cH:3][c:4]([O:5][c:6]2[cH:7][cH:8][c:9]([N+:14]([O-:15])=[O:16])[c:10]([C:11]#[N:12])[cH:13]2)[cH:17][c:18]([F:20])[cH:19]1.[O:21]1[CH2:22][CH2:23][O:24][CH2:25][CH2:26]1>>[F:1][c:2]1[cH:3][c:4]([O:5][c:6]2[cH:7][cH:8][c:9]([NH2:14])[c:10]([C:11]#[N:12])[cH:13]2)[cH:17][c:18]([F:20])[cH:19]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1cc(Oc2cc(F)cc(F)c2)ccc1[N+](=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
N#Cc1cc(Oc2cc(F)cc(F)c2)ccc1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |